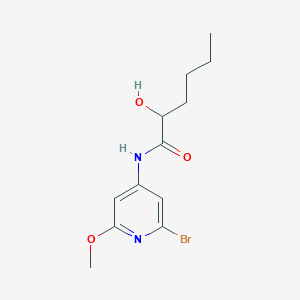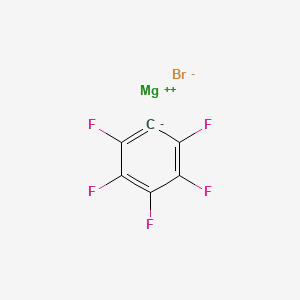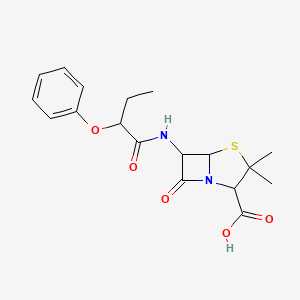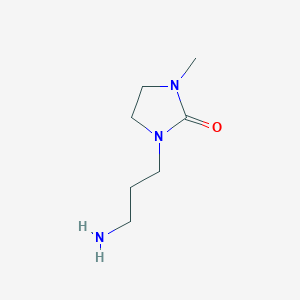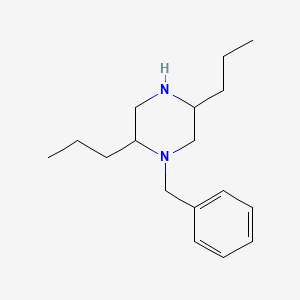
1-Benzyl-2,5-dipropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,5-dipropylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position and two propyl groups attached to the nitrogen atoms at the second and fifth positions. The molecular formula of this compound is C16H26N2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dipropylpiperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with benzyl chloride and propyl bromide under basic conditions. The reaction typically proceeds as follows:
- Piperazine is dissolved in an appropriate solvent, such as ethanol or methanol.
- Benzyl chloride and propyl bromide are added to the solution.
- The reaction mixture is heated to reflux for several hours.
- The product is then isolated by filtration and purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2,5-dipropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Benzyl-2,5-dipropylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,5-dipropylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Benzyl-2,5-dipropylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Similar structure but lacks the propyl groups.
2,5-Dipropylpiperazine: Lacks the benzyl group.
1-Benzyl-4-methylpiperazine: Contains a methyl group instead of propyl groups.
Uniqueness: The presence of both benzyl and propyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H28N2 |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-benzyl-2,5-dipropylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-3-8-16-14-19(17(9-4-2)12-18-16)13-15-10-6-5-7-11-15/h5-7,10-11,16-18H,3-4,8-9,12-14H2,1-2H3 |
Clé InChI |
GEGXGIRNSQWECW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CNC(CN1CC2=CC=CC=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13874628.png)
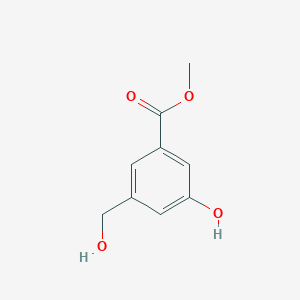
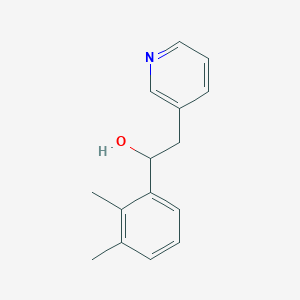
![8-Azaspiro[4.5]decan-8-amine](/img/structure/B13874647.png)
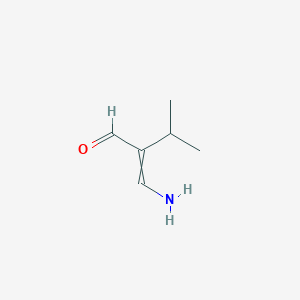
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)

![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)

